3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that features both iodine and nitro functional groups attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination and nitration of a pyrrolo[2,3-b]pyridine precursor. One common method includes:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a palladium catalyst.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though care must be taken due to the potential for over-oxidation.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the iodine atom.
Reduction: The major product is 3-amino-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Products depend on the specific conditions but may include oxidized forms of the pyrrolo[2,3-b]pyridine ring.
Scientific Research Applications
3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as a building block for the construction of more complex heterocyclic systems.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom but shares the nitro group and core structure.
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group but has the iodine atom and core structure.
7-Azaindole: A related heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYGPQUFQCENGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276248 | |
Record name | 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-00-6 | |
Record name | 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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